2-(Morpholin-4-YL)-4-(piperazin-1-YL)-1,3,5-triazine
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Overview
Description
Poly-[2,4-(piperazine-1,4-yl)-6-(morpholine-4-yl)-1,3,5-triazine] is a polymeric compound known for its flame-retardant properties. It is a reaction product of piperazine and morpholine with 2,4,6-trichloro-1,3,5-triazine. This compound is chemically inert, blendable with various additives, and particularly effective in reducing smoke density and toxic fumes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Poly-[2,4-(piperazine-1,4-yl)-6-(morpholine-4-yl)-1,3,5-triazine] involves the reaction of piperazine and morpholine with 2,4,6-trichloro-1,3,5-triazine. The reaction typically occurs in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution of chlorine atoms by piperazine and morpholine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired polymer .
Industrial Production Methods
Industrial production of this compound involves large-scale reactions in reactors designed to handle the exothermic nature of the process. The reaction mixture is continuously stirred and maintained at an optimal temperature to ensure complete conversion of reactants. The polymer is then purified and processed into the desired form for various applications .
Chemical Reactions Analysis
Types of Reactions
Poly-[2,4-(piperazine-1,4-yl)-6-(morpholine-4-yl)-1,3,5-triazine] undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Substitution: The polymer can undergo substitution reactions where functional groups on the triazine ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the polymer.
Substitution: Substituted triazine derivatives with various functional groups.
Scientific Research Applications
Poly-[2,4-(piperazine-1,4-yl)-6-(morpholine-4-yl)-1,3,5-triazine] has a wide range of applications in scientific research:
Chemistry: Used as a flame retardant in polymer chemistry to enhance the fire resistance of materials.
Biology: Investigated for its potential use in biomedical applications due to its biocompatibility.
Medicine: Explored for drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of flame-retardant materials for various industrial applications.
Mechanism of Action
The flame-retardant properties of Poly-[2,4-(piperazine-1,4-yl)-6-(morpholine-4-yl)-1,3,5-triazine] are attributed to its ability to form a protective layer that insulates the material and reduces oxygen permeability. This layer prevents the dripping of molten polymer and reduces the release of toxic fumes during combustion . The molecular targets and pathways involved include the formation of a char layer that acts as a barrier to heat and mass transfer .
Comparison with Similar Compounds
Similar Compounds
Poly-[2,4-(piperazine-1,4-yl)-6-(morpholine-4-yl)-1,3,5-triazine]: Known for its flame-retardant properties.
Poly-[2,4-(piperazine-1,4-yl)-6-(ethyl-4-yl)-1,3,5-triazine]: Similar structure but with ethyl groups instead of morpholine, offering different physical properties.
Poly-[2,4-(piperazine-1,4-yl)-6-(phenyl-4-yl)-1,3,5-triazine]: Contains phenyl groups, providing enhanced thermal stability.
Uniqueness
Poly-[2,4-(piperazine-1,4-yl)-6-(morpholine-4-yl)-1,3,5-triazine] is unique due to its combination of piperazine and morpholine, which imparts both flame-retardant properties and chemical inertness. This makes it highly suitable for applications requiring low smoke density and low toxic fumes .
Properties
CAS No. |
93058-67-4 |
---|---|
Molecular Formula |
C11H18N6O |
Molecular Weight |
250.30 g/mol |
IUPAC Name |
4-(4-piperazin-1-yl-1,3,5-triazin-2-yl)morpholine |
InChI |
InChI=1S/C11H18N6O/c1-3-16(4-2-12-1)10-13-9-14-11(15-10)17-5-7-18-8-6-17/h9,12H,1-8H2 |
InChI Key |
AVOSVDRFHAWQCC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C2=NC(=NC=N2)N3CCOCC3 |
Related CAS |
93058-67-4 |
Origin of Product |
United States |
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